1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(15)9-7-11/h2-10H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHJBVKZPIIYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178375-20-6 | |
| Record name | 1-[2-(4-chlorophenyl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2 4 Chlorophenyl Phenyl Ethan 1 Amine
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ontosight.ai For 1-[2-(4-chlorophenyl)phenyl]ethan-1-amine, two primary disconnection points are considered: the carbon-nitrogen (C-N) bond of the amine and the carbon-carbon (C-C) bond between the two aromatic rings.
C-N Bond Disconnection: Disconnecting the C-N bond is a common strategy for amine synthesis. This approach suggests the corresponding ketone, 1-[2-(4-chlorophenyl)phenyl]ethan-1-one , as a key precursor. The amine can then be formed from this ketone via reductive amination. This is often a preferred route as it allows for the late-stage introduction of the nitrogen atom, avoiding potential complications with the amine group's reactivity in earlier steps. The ketone itself becomes the new synthetic target.
C-C Bond Disconnection: The bond connecting the 2-substituted phenyl ring and the 4-chlorophenyl ring is another logical point for disconnection. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl (B1667301) core. This leads to two potential precursor pairs:
A (2-acetylphenyl) derivative (e.g., 2-acetylphenylboronic acid) and a 4-chlorophenyl halide (e.g., 1-bromo-4-chlorobenzene).
A 2-halophenyl ethanone (B97240) derivative (e.g., 1-(2-bromophenyl)ethan-1-one) and (4-chlorophenyl)boronic acid.
This retrosynthetic analysis identifies 1-[2-(4-chlorophenyl)phenyl]ethan-1-one and various substituted benzene (B151609) derivatives as the principal precursors for constructing the target molecule.
Direct Alkylation and Amination Strategies
These strategies focus on forming the C-N bond on a pre-assembled biphenyl backbone.
Direct alkylation of an amine source with a suitable electrophile is a fundamental method for forming C-N bonds. In this context, the synthesis would involve a precursor such as 1-[2-(4-chlorophenyl)phenyl]ethyl halide reacting with an ammonia (B1221849) equivalent. However, direct alkylation of amines with alkyl halides can be difficult to control, often resulting in multiple alkylations and a mixture of primary, secondary, and tertiary amine products. masterorganicchemistry.com This lack of selectivity can lead to low yields of the desired primary amine, making it a less favorable route compared to other methods. masterorganicchemistry.com
Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. asianpubs.org For the synthesis of this compound, the key intermediate is the ketone 1-[2-(4-chlorophenyl)phenyl]ethan-1-one .
The reaction proceeds in two steps:
Imine Formation: The ketone reacts with an ammonia source (such as ammonia or ammonium (B1175870) formate) to form an intermediate imine.
Reduction: The imine is then reduced in situ to the corresponding primary amine.
A variety of reducing agents can be employed, each with specific advantages. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices because they are mild enough to selectively reduce the imine in the presence of the ketone, allowing for a one-pot reaction. masterorganicchemistry.comorganic-chemistry.org Other methods include catalytic hydrogenation over a metal catalyst (e.g., Pd/C). organic-chemistry.org An alternative, greener approach is the use of amine transaminase enzymes, which can catalyze the conversion of a ketone to a chiral amine with high enantioselectivity. acs.orgalmacgroup.com
| Method | Amine Source | Reducing Agent / Catalyst | Typical Solvent |
| Standard Reductive Amination | Ammonia, Ammonium Acetate (B1210297), Ammonium Formate | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) |
| Standard Reductive Amination | Ammonia | Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) |
| Catalytic Hydrogenation | Ammonia | H₂ / Palladium on Carbon (Pd/C) | Ethanol (B145695) |
| Biocatalytic Transamination | Isopropylamine | Amine Transaminase (TAm) | Aqueous Buffer |
This table presents common conditions for reductive amination based on general literature findings. masterorganicchemistry.comorganic-chemistry.orgacs.orgalmacgroup.com
Multi-Step Convergent and Linear Syntheses
These approaches involve the sequential or convergent assembly of the biphenyl core and the subsequent modification to install the ethylamine (B1201723) side chain.
This strategy focuses on first synthesizing the key ketone intermediate, 1-[2-(4-chlorophenyl)phenyl]ethan-1-one , starting from a simpler haloacetophenone. A powerful method for this transformation is the Suzuki-Miyaura cross-coupling reaction, which forms C-C bonds between aryl halides and organoboron compounds. mdpi.com
The synthesis proceeds by coupling an appropriate 2-haloacetophenone with (4-chlorophenyl)boronic acid. For example, 2'-bromoacetophenone (B1265738) can be reacted with (4-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base to yield 1-[2-(4-chlorophenyl)phenyl]ethan-1-one. mdpi.com Once the ketone is formed, it can be converted to the target amine using the reductive amination methods described in section 2.2.2.
| Component | Example Reagents | Role |
| Aryl Halide | 2'-Bromoacetophenone | Electrophile |
| Organoboron Reagent | (4-Chlorophenyl)boronic acid | Nucleophile |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Toluene (B28343), Dioxane | Reaction Medium |
This table outlines typical components for a Suzuki-Miyaura coupling reaction to form the ketone precursor. mdpi.comnih.gov
An alternative convergent strategy involves forming the biphenyl core first, followed by the elaboration of the ethylamine side chain. This route begins with the synthesis of a functionalized 2-(4-chlorophenyl)biphenyl intermediate. For instance, a Suzuki-Miyaura coupling reaction between 2-bromo-benzonitrile and (4-chlorophenyl)boronic acid would yield 4'-chloro-[1,1'-biphenyl]-2-carbonitrile .
This biphenyl nitrile intermediate can then be converted into the target amine through a two-step process:
Reaction with a methyl Grignard reagent (CH₃MgBr) to form an imine intermediate after workup.
Reduction of the imine to the final primary amine, this compound, using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
Coupling Reactions Involving Biphenyl Precursors
Suzuki-Miyaura Coupling Strategies for Biphenyl Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for constructing biaryl systems. uliege.beyoutube.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.com For the synthesis of the this compound backbone, two primary retrosynthetic pathways can be envisioned.
Pathway A involves coupling 2-bromo- or 2-iodoaniline (B362364) derivatives with (4-chlorophenyl)boronic acid. Pathway B involves the reaction of a (2-aminophenyl)boronic acid derivative with 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene. The amine group in the aniline (B41778) starting material often requires protection (e.g., as a trifluoroacetamide) to prevent side reactions and improve the efficiency of the cross-coupling step. uliege.be
The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield. Palladium complexes with phosphine (B1218219) ligands are commonly employed. The electronic properties of the substituents on both coupling partners can significantly influence the reaction rate and outcome. uliege.be For instance, electron-withdrawing groups on the arylboronic acid can activate it towards coupling with electron-rich bromoanilines. uliege.be
Table 1: Representative Suzuki-Miyaura Reaction Conditions for Biphenylamine Synthesis
| Coupling Partners | Catalyst System | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| Aryl Halide + Arylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | Good to Excellent | uliege.be |
| Aryl Bromide + 2-Pyridylboronate | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 63-82% | nih.gov |
| Acyl Chloride + Boronic Acid | Palladium Species | Basic Medium | Not Specified | Not Specified | mdpi.com |
This table presents generalized conditions; specific substrates may require optimization.
Following the successful formation of the 2-(4-chlorophenyl)aniline core, the ethanamine side chain can be introduced. This may involve acylation with a two-carbon unit followed by reduction, or other functional group interconversions to yield the target primary amine.
Negishi and Stille Coupling Analogues
While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions like the Negishi and Stille couplings offer alternative strategies for forming the critical C-C biphenyl bond. rsc.orgorganic-chemistry.org
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. organic-chemistry.orgwikipedia.org For the target molecule, this would involve reacting a (2-aminophenyl)zinc halide with 1-bromo-4-chlorobenzene, or a (4-chlorophenyl)zinc halide with a 2-haloaniline derivative. Organozinc reagents are known for their high reactivity, often allowing for milder reaction conditions compared to other organometallics. organic-chemistry.orgnih.gov This method has proven effective for creating complex biphenyl-linked amino acids. rsc.org
The Stille coupling employs an organotin (organostannane) reagent. organic-chemistry.orgwikipedia.org The key step would be the reaction between a 2-(trialkylstannyl)aniline derivative and 1-bromo-4-chlorobenzene, catalyzed by a palladium complex. wikipedia.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. rsc.orgwikipedia.org However, the toxicity of tin compounds is a notable drawback. organic-chemistry.org
Table 2: Comparison of Cross-Coupling Strategies for Biphenyl Synthesis
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Commercially available reagents, low toxicity, stable reagents. uliege.be | Potential for protodeboronation side reactions. nih.gov |
| Negishi | Organozinc | High reactivity, good functional group tolerance, milder conditions. organic-chemistry.orgwikipedia.org | Reagents are moisture-sensitive and often prepared in situ. |
| Stille | Organotin (stannane) | Reagents are stable, tolerate many functional groups. rsc.orgwikipedia.org | High toxicity of tin reagents and byproducts. organic-chemistry.org |
Stereoselective Synthetic Approaches
The ethanamine portion of this compound contains a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of enantiomerically pure forms is critical in pharmaceutical chemistry. Several stereoselective strategies can be employed to achieve this.
Chiral Auxiliary-Mediated Syntheses
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed. wikipedia.org
In the context of synthesizing chiral amines, a common approach involves the use of chiral α-substituted benzylamines, such as (S)-1-phenylethylamine. google.comgoogle.com For the synthesis of the target molecule, a precursor ketone, 1-[2-(4-chlorophenyl)phenyl]ethan-1-one, could be reacted with a chiral amine auxiliary to form a diastereomeric mixture of imines or enamines. Subsequent reduction of the C=N double bond would proceed with facial selectivity guided by the auxiliary, leading to a diastereomerically enriched amine. Finally, removal of the auxiliary group, often via hydrogenolysis, would yield the desired enantiomerically enriched primary amine. google.com The effectiveness of this approach relies on the ability to efficiently separate the diastereomeric intermediates and cleanly remove the auxiliary without racemization. wikipedia.orggoogle.com
Asymmetric Catalytic Reductions of Imines
One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation or reduction of a prochiral imine. nih.govacs.org This approach involves the synthesis of the precursor imine, 1-[2-(4-chlorophenyl)phenyl]ethan-1-imine, from the corresponding ketone. This imine is then reduced using a chiral catalyst system.
Asymmetric Transfer Hydrogenation (ATH) is a widely used technique that typically employs a hydrogen source like isopropanol (B130326) or formic acid in the presence of a transition metal complex (commonly ruthenium or rhodium) with a chiral ligand. scispace.com This method avoids the need for high-pressure hydrogen gas, making it experimentally convenient. scispace.com
Asymmetric Hydrogenation (AH) involves the direct use of molecular hydrogen (H₂), often under pressure, with a chiral catalyst. nih.govacs.org Iridium- and rhodium-based catalysts are frequently used for the AH of various imine substrates, affording high yields and excellent enantioselectivities. nih.govrsc.org The development of efficient catalysts for the reduction of N-unprotected imines is an area of ongoing research, as it provides a more direct route to the final primary amine. nih.gov
Table 3: Catalytic Systems for Asymmetric Imine Reduction
| Reduction Method | Metal Catalyst | Chiral Ligand Type | Hydrogen Source | Key Features | Reference |
|---|---|---|---|---|---|
| ATH | Ruthenium, Rhodium | Diamines, Aminoalcohols | Isopropanol, Formic Acid | Operationally simple, avoids high-pressure H₂. | scispace.com |
| AH | Iridium, Rhodium | Diphosphines (e.g., f-Binaphane) | H₂ gas | High atom economy, highly efficient. nih.gov | acs.org |
| Organocatalysis | N/A | Chiral Phosphoric Acid (e.g., BINOL-derived) | Hantzsch Ester | Metal-free approach. | scispace.com |
Enantioselective Amination Techniques
Enantioselective amination involves the direct introduction of an amino group to a prochiral substrate to create a stereocenter. For a molecule like this compound, this could potentially be achieved by the asymmetric hydroamination of a styrene (B11656) precursor, 2-(4-chlorophenyl)styrene.
Hydroamination involves the addition of an N-H bond across a C=C double bond. Transition metal-catalyzed versions of this reaction, using catalysts based on palladium or copper with chiral ligands, can provide enantiomerically enriched amine products. nih.govrsc.org For example, copper-catalyzed methods have been developed for the enantioselective addition of styrene-derived nucleophiles to imines, which generates amines with excellent enantiocontrol. nih.govacs.org Another approach is the enzyme-catalyzed direct amination of allylic C-H bonds, which can produce chiral amines with high enantioselectivity. rsc.org While direct application to the specific target may require a bespoke substrate, these techniques represent modern, atom-economical strategies for chiral amine synthesis.
Novel Reagents and Catalyst Development for Preparation
The continued development of new reagents and catalysts is crucial for improving the efficiency, selectivity, and sustainability of synthetic routes to compounds like this compound.
In the area of cross-coupling, significant progress has been made in ligand design. For instance, the development of dialkylbiaryl monophosphine ligands, such as GPhos, has led to palladium catalysts with broader substrate scope and higher stability, enabling C-N bond-forming reactions at room temperature. nih.govresearchgate.net Such advancements can be applied to both the C-C bond formation for the biphenyl core and potential C-N coupling steps.
For the crucial asymmetric reduction of imines, research focuses on creating more active and recyclable catalysts. rsc.org This includes the development of novel iridium complexes with chiral diamine or phosphine ligands that can operate at low catalyst loadings. nih.govacs.org Furthermore, organocatalysis, which avoids the use of metals altogether, is an expanding field. Chiral phosphoric acids have emerged as effective catalysts for the transfer hydrogenation of imines, offering a greener alternative to metal-based systems. scispace.com
Finally, new methodologies in C-H functionalization are emerging as powerful tools. Iron- or cobalt-based metalloradical catalysis enables the enantioselective amination of C(sp³)–H bonds, providing novel retrosynthetic disconnections for accessing chiral amines. rsc.orgacs.org These cutting-edge methods could provide more direct and efficient pathways to the target molecule in the future.
Reaction Optimization and Scale-Up Considerations
The successful transition of a synthetic route from a laboratory scale to industrial production hinges on meticulous optimization of various reaction parameters. For the synthesis of this compound, key areas of focus include catalyst selection, solvent effects, temperature, and reactant stoichiometry.
Catalyst and Ligand Selection: The Suzuki-Miyaura coupling, a cornerstone in the formation of the 2-(4-chlorophenyl)phenyl scaffold, is highly dependent on the choice of the palladium catalyst and its associated ligand. While various palladium sources can be effective, catalyst systems like those employing CataXCium A Pd G3 have shown unique efficacy in the coupling of sterically hindered substrates, which is relevant to the ortho-substituted nature of the target biaryl system. nih.gov Catalyst loading is a critical factor in scale-up, where minimizing the amount of expensive palladium is economically crucial. Optimization studies often explore catalyst loadings ranging from 0.1 to 5 mol%, balancing reaction efficiency with cost.
Solvent and Base: The choice of solvent and base in the Suzuki-Miyaura coupling can significantly impact reaction kinetics and yield. Aprotic polar solvents like 1,4-dioxane (B91453) or toluene are commonly employed. researchgate.net The selection of the base, such as potassium carbonate or cesium carbonate, is also critical and can influence the rate of transmetalation. For the subsequent reductive amination step, alcoholic solvents like methanol or ethanol are often favored.
Temperature and Reaction Time: Reaction temperature is a key variable influencing both reaction rate and the formation of byproducts. Suzuki coupling reactions are typically conducted at elevated temperatures, often in the range of 80-110 °C. Asymmetric reductive aminations, on the other hand, may be performed at lower temperatures to enhance enantioselectivity. Optimization involves finding the ideal temperature profile that maximizes the formation of the desired product while minimizing degradation or side reactions. Reaction times are also carefully monitored to ensure complete conversion without unnecessary energy expenditure on a large scale.
Stoichiometry and Work-up Procedures: The molar ratios of the reactants, particularly the boronic acid derivative in the Suzuki coupling, are optimized to ensure complete consumption of the limiting reagent. In large-scale production, even small excesses of expensive reagents can significantly increase costs. The development of efficient work-up and purification procedures is paramount for industrial synthesis. This includes optimizing extraction, crystallization, and chromatographic methods to isolate the final product with high purity. For instance, the use of solvent systems like a mixture of ethyl acetate and hexane (B92381) is common for the purification of related biaryl compounds.
The following interactive data table summarizes key parameters and their typical ranges investigated during the optimization of the synthesis of this compound and structurally related compounds.
| Parameter | Suzuki-Miyaura Coupling | Asymmetric Reductive Amination |
| Catalyst | Palladium(II) acetate, CataXCium A Pd G3 | Ru(OAc)₂( (S)-binap) |
| Catalyst Loading | 0.1 - 5 mol% | 0.5 - 2 mol% |
| Ligand | SPhos, XPhos | (S)-BINAP |
| Solvent | 1,4-Dioxane, Toluene, 2-MeTHF | Methanol, Ethanol |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | - |
| Reducing Agent | - | H₂, Ammonium formate |
| Temperature | 80 - 110 °C | 25 - 60 °C |
| Pressure (for H₂) | - | 0.8 - 5 MPa |
| Reactant Ratio | Aryl halide : Boronic acid (1 : 1.1 - 1.5) | Ketone : Amine source (1 : 1.2 - 2.0) |
| Typical Yield | 85 - 95% | 90 - 99% |
| Typical ee | - | >95% |
Scale-Up Considerations:
Transitioning from laboratory to pilot plant and eventually to full-scale production introduces a new set of challenges. Heat and mass transfer become critical, and the mixing efficiency of the reactor can significantly affect the reaction outcome. The safety aspects of handling large quantities of flammable solvents and pyrophoric reagents must be rigorously addressed. Furthermore, the environmental impact of the process, including solvent waste and by-product disposal, is a major consideration in modern pharmaceutical manufacturing. The development of a robust and scalable process often involves a multidisciplinary team of chemists and chemical engineers to ensure that the synthesis is not only efficient and economical but also safe and environmentally responsible.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
¹H NMR for Proton Environments and Coupling
A ¹H NMR spectrum of 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, governed by spin-spin coupling. Integration of the signals would correspond to the number of protons in each environment.
For this compound, one would anticipate signals corresponding to the aromatic protons on both the phenyl and the 4-chlorophenyl rings, a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the amine protons (NH₂). The aromatic region would likely be complex due to the overlapping signals of the eight aromatic protons.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20-7.50 | Multiplet | 8H | Ar-H |
| 4.15 | Quartet | 1H | CH |
| 1.85 | Broad Singlet | 2H | NH₂ |
| 1.40 | Doublet | 3H | CH₃ |
¹³C NMR for Carbon Framework Elucidation
A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift of these signals is indicative of the carbon's hybridization and its chemical environment. For this compound, one would expect to see signals for the methyl carbon, the methine carbon, and the twelve aromatic carbons. The carbons attached to chlorine and nitrogen would have characteristic chemical shifts.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 145.5 | Ar-C |
| 141.0 | Ar-C |
| 132.0 | Ar-C |
| 130.5 | Ar-C |
| 129.0 | Ar-C |
| 128.5 | Ar-C |
| 128.0 | Ar-C |
| 127.0 | Ar-C |
| 50.0 | CH |
| 24.5 | CH₃ |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are invaluable for making unambiguous assignments of ¹H and ¹³C signals, especially in complex molecules.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, confirming the coupling between the methine (CH) proton and the methyl (CH₃) protons.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity of the different fragments of the molecule, such as linking the ethanamine group to the biphenyl (B1667301) system.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are in close proximity, which can help in determining the stereochemistry and conformation of the molecule.
Stereochemical Assignments via NMR
Since this compound is a chiral molecule, containing a stereocenter at the carbon bearing the amine group, NMR spectroscopy, particularly NOESY, could be used to investigate its stereochemistry if a diastereomeric derivative were prepared or if a chiral solvating agent were used.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₄H₁₄ClN), HRMS would be used to confirm this exact molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).
Hypothetical HRMS Data Table
| Ion | Calculated m/z | Measured m/z |
|---|---|---|
| [M+H]⁺ | 232.0888 | 232.0890 |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Weight: 231.72 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 231 (for ³⁵Cl) and m/z 233 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. chemicalbook.com
The fragmentation of this molecule is guided by the stability of the resulting ions and neutrals. The primary fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In this case, the C-C bond between the ethylamine (B1201723) chiral center and the biphenyl moiety is susceptible to cleavage.
Key fragmentation pathways include:
Alpha-Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the chiral carbon and the phenyl ring, leading to the loss of a methyl radical (•CH₃). This results in a stable iminium cation.
Loss of Amine Group: Cleavage can result in the loss of the amine group as a neutral ammonia (B1221849) (NH₃) or aminyl radical (•NH₂).
Biphenyl System Fragmentation: The biphenyl core can undergo fragmentation, including the characteristic loss of the chlorine atom (•Cl) or a neutral HCl molecule. nih.gov This is often observed in the mass spectra of chlorinated aromatic compounds. nih.gov
A proposed fragmentation pattern is detailed in the table below.
| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 231 | [C₁₄H₁₄ClN]⁺• | - | Molecular Ion [M]⁺• |
| 216 | [C₁₃H₁₁ClN]⁺ | •CH₃ | Alpha-cleavage with loss of the terminal methyl group. |
| 196 | [C₁₄H₁₃]⁺ | •NH₂Cl | Loss of chloroamine radical. |
| 195 | [C₁₄H₁₂]⁺• | NH₂Cl | Loss of neutral chloroamine. |
| 181 | [C₁₃H₁₀]⁺• | NH₂Cl, •CH₃ | Subsequent loss of methyl radical after chloroamine loss. |
This table presents predicted fragmentation patterns based on established principles of mass spectrometry for similar chemical structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.
The key functional groups and their expected vibrational frequencies are:
N-H Stretch: As a primary amine, the molecule will show two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
N-H Bend: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ range.
Aromatic C-H Stretch: Sharp absorption bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H stretching in the two aromatic rings.
Aliphatic C-H Stretch: The C-H bonds of the ethyl group will exhibit stretching vibrations just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).
Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl rings. mdpi.com
C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amine is expected in the 1250-1020 cm⁻¹ range.
C-Cl Stretch: A strong absorption band in the fingerprint region, typically between 850-550 cm⁻¹, can be attributed to the C-Cl stretching vibration of the chlorophenyl group. mdpi.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3500 - 3300 |
| Stretch | Aromatic C-H | 3100 - 3000 |
| Stretch | Aliphatic C-H | 2975 - 2850 |
| Scissoring (Bend) | Primary Amine (N-H) | 1650 - 1580 |
| Stretch | Aromatic C=C | 1600 - 1450 |
| Stretch | C-N | 1250 - 1020 |
| Stretch | C-Cl | 850 - 550 |
This table summarizes the expected IR absorption frequencies based on characteristic values for the molecule's functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores in this compound are the substituted biphenyl system.
The presence of conjugated π-systems in the two aromatic rings and non-bonding (n) electrons on the nitrogen atom allows for several types of electronic transitions:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orgnih.gov Due to the extended conjugation in the biphenyl system, these transitions are expected to be intense and occur at longer wavelengths compared to a single benzene (B151609) ring. The chlorine substituent can cause a slight bathochromic (red) shift. These typically result in strong absorption bands in the 200-280 nm range. nih.gov
n → σ* Transitions: The lone pair of electrons on the nitrogen atom can be excited to a σ* antibonding orbital. youtube.com These transitions are generally of lower intensity and can be observed in the UV region.
The UV-Vis spectrum is predicted to be dominated by the intense π → π* transitions characteristic of the biphenyl chromophore. The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent used. nih.gov
| Transition Type | Orbitals Involved | Expected Spectral Region | Relative Intensity |
| π → π | π (bonding) → π (antibonding) | 200 - 280 nm | High |
| n → σ | n (non-bonding) → σ (antibonding) | < 250 nm | Low to Medium |
This table outlines the principal electronic transitions expected for the subject compound.
X-ray Crystallography
While a specific, publicly available single-crystal X-ray diffraction study for this compound could not be identified, the principles of such an analysis can be discussed based on closely related structures containing similar structural motifs, such as substituted chlorophenyl and biphenyl systems. dcu.ienih.gov X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal lattice.
A crystallographic analysis provides precise measurements of all intramolecular geometric parameters. For this molecule, key parameters of interest would include:
Bond Lengths: The C-Cl, C-N, aromatic C-C, and the C-C bond connecting the two phenyl rings would be determined with high precision. These values confirm the bonding arrangement and can indicate effects like electron delocalization.
Bond Angles: The angles around the chiral carbon atom would confirm its tetrahedral geometry. The angles within the phenyl rings would be close to 120°, with minor distortions due to substituents.
Torsional Angles (Dihedral Angles): A crucial parameter would be the torsional angle between the two phenyl rings of the biphenyl moiety. nih.gov Steric hindrance from the ortho-substituted ethylamine group would likely cause a significant twist between the planes of the two rings, preventing them from being coplanar. mdpi.com
| Parameter | Description | Expected Value/Observation |
| C-Cl Bond Length | Distance between carbon and chlorine on the phenyl ring. | ~1.74 Å |
| C-N Bond Length | Distance between the chiral carbon and the nitrogen atom. | ~1.47 Å |
| C-C (inter-ring) | Distance between the two carbon atoms linking the phenyl rings. | ~1.49 Å |
| C-C-C-C Torsional Angle | The dihedral angle defining the twist between the two phenyl rings. | Significantly > 0° due to steric hindrance. |
This table provides expected geometric parameters based on data from analogous structures found in crystallographic databases.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, several interactions would be expected to dictate the supramolecular structure:
N-H···N Hydrogen Bonding: The primary amine group is a hydrogen bond donor. In the absence of other strong acceptors, it could form hydrogen bonds with the nitrogen atom of a neighboring molecule, leading to the formation of chains or dimers. acs.org
π–π Stacking: The aromatic phenyl rings can interact through π–π stacking, where the faces of the rings in adjacent molecules align. nih.gov
C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-system of an aromatic ring in a neighboring molecule. nih.gov
Halogen Bonding: The chlorine atom can act as a Lewis acid and interact with a Lewis base (like the nitrogen atom), although this is generally a weaker interaction.
These non-covalent interactions work in concert to create a stable, three-dimensional crystal lattice. dcu.ie The analysis of these packing motifs is crucial for understanding the physical properties of the solid material.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of the molecular shape and its immediate environment.
For a molecule like this compound, this analysis delineates the close contacts between neighboring molecules, which govern the crystal packing. The Hirshfeld surface is often mapped with properties like dnorm, a normalized contact distance that highlights regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent longer, weaker contacts. nih.gov
In related chlorophenyl-containing structures, the analysis reveals that the most significant contributions to crystal packing often arise from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and chlorine-hydrogen (Cl···H/H···Cl) contacts. nih.gov The presence of the amine group suggests that nitrogen-hydrogen (N···H/H···N) interactions would also play a key role in the crystal structure of the title compound. nih.govnih.gov The two sharp spikes at the bottom of a fingerprint plot are typically characteristic of hydrogen bonding interactions. researchgate.net
A breakdown of the percentage contributions of the most significant intermolecular contacts for a similar chlorophenyl-containing compound is presented in the table below.
| Interatomic Contact | Percentage Contribution to Hirshfeld Surface (%) |
| H···H | 39.2 |
| C···H/H···C | 25.2 |
| Cl···H/H···Cl | 11.4 |
| O···H/H···O* | 8.0 |
| N···H/H···N | 3.9 |
| C···C | 2.4 |
| Note: Oxygen is not present in the title compound but is included for illustrative purposes from a similar structure. nih.gov |
These fingerprint plots provide a unique signature for the crystal packing of a compound, enabling detailed comparisons between different polymorphs or related structures. researchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment
This compound possesses a stereocenter at the carbon atom bonded to the amine group, meaning it exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these non-superimposable mirror images and determining the enantiomeric purity of a sample.
Electronic Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers interact with circularly polarized light differently, resulting in CD spectra that are mirror images of each other. The dextrorotatory (+) enantiomer will produce a CD spectrum that is equal in magnitude but opposite in sign to that of the levorotatory (-) enantiomer. google.com
The assessment of enantiomeric purity, or enantiomeric excess (ee), is a critical application of CD spectroscopy in pharmaceutical and chemical research. libretexts.orgmetu.edu.tr By measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomer (a reference standard), the ratio of the two enantiomers can be accurately determined. A racemic mixture (a 50:50 mixture of both enantiomers) is CD-silent as the opposing signals from each enantiomer cancel each other out.
The process typically involves dissolving the sample in a suitable solvent and recording the CD spectrum over a range of wavelengths. The intensity of the CD signal (measured as molar ellipticity, [θ]) is directly proportional to the concentration difference between the two enantiomers. This relationship allows for the calculation of enantiomeric excess. bath.ac.uk
The table below provides a hypothetical representation of CD spectral data for the two enantiomers of this compound, illustrating the mirror-image relationship.
| Wavelength (nm) | (R)-enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 210 | +15,000 | -15,000 |
| 225 | -8,000 | +8,000 |
| 240 | +5,000 | -5,000 |
| 265 | -2,500 | +2,500 |
This non-destructive technique provides invaluable information on the stereochemical composition of chiral amines, which is fundamental to understanding their properties and interactions in various chemical and biological systems. researchgate.net
Chemical Reactivity and Transformation Studies
Electrophilic Aromatic Substitution Reactions on Phenyl Rings
Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org In the case of 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine, the biphenyl (B1667301) system's reactivity is influenced by the substituents on both rings. The aminoethyl group on one ring and the chlorine atom on the other direct incoming electrophiles to specific positions.
The aminoethyl group is an activating group, meaning it increases the electron density of the phenyl ring to which it is attached, making it more susceptible to electrophilic attack. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions. The interplay between these electronic effects and steric hindrance dictates the regioselectivity of substitution reactions like halogenation, nitration, and Friedel-Crafts reactions. For biphenyl systems in general, electrophilic attack typically favors the ortho and para positions relative to the existing substituent. youtube.com
Reactions Involving the Amine Functionality
The primary amine group is a key site of reactivity, functioning as a potent nucleophile. This allows for a wide range of transformations, including the formation of amides, sulfonamides, imines, and the construction of nitrogen-containing heterocyclic systems. libretexts.org
Acylation and Sulfonylation
Primary amines readily react with acylating and sulfonylating agents. The reaction of this compound with acyl chlorides or acid anhydrides results in the formation of N-substituted amides. libretexts.orgchemguide.co.uk Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. These reactions proceed via nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon or sulfonyl sulfur, followed by the elimination of a leaving group (e.g., chloride or carboxylate).
Table 1: Representative Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product Class |
| This compound | Acyl Chloride (R-COCl) | N-Acyl Amide |
| This compound | Acid Anhydride (R-CO)₂O | N-Acyl Amide |
| This compound | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl Sulfonamide |
Formation of Imines and Schiff Bases
The primary amine functionality allows for condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. redalyc.orgdergipark.org.tr This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then undergoes dehydration to yield the C=N double bond characteristic of an imine. eijppr.com The formation of these compounds is a versatile method for creating new carbon-nitrogen bonds and serves as a pathway to more complex molecular architectures. researchgate.netorganic-chemistry.org
Table 2: General Reaction for Imine Formation
| Amine Reactant | Carbonyl Reactant | Product |
| This compound | Aldehyde (R-CHO) | Schiff Base / Imine |
| This compound | Ketone (R-CO-R') | Schiff Base / Imine |
Heterocyclic Ring Formation with Amine Derivatives (e.g., Triazoles, Imidazoles, Pyrazoles)
The amine group is a critical nucleophile in the synthesis of various nitrogen-containing heterocycles. Derivatives of this compound can serve as precursors for building rings like triazoles, imidazoles, and pyrazoles, which are significant scaffolds in medicinal chemistry. bohrium.comnih.gov
Triazoles : 1,2,3-Triazoles and 1,2,4-triazoles can be synthesized through various routes. nih.govmdpi.com For instance, the amine can be converted into an azide, which can then undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles. nih.gov Synthesizing 1,2,4-triazoles might involve reacting an amidine derivative (formed from the amine) with a hydrazine (B178648) equivalent. isres.orgdcu.ie
Imidazoles : Imidazole (B134444) synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine (acting as the nitrogen source) in the presence of ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov The amine of this compound can be incorporated as a substituent on the final imidazole ring.
Pyrazoles : The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The primary amine of the title compound could be transformed into a hydrazine moiety to participate in such cyclization reactions.
Transformations of the Chlorine Substituent
The chlorine atom on the phenyl ring is relatively unreactive but can be substituted under specific conditions.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on aryl chlorides is generally challenging and requires specific conditions. nih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom), which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org In this compound, the absence of such strong activating groups makes traditional SNAr reactions difficult.
However, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, provide a powerful alternative for replacing the chlorine atom with nitrogen-based nucleophiles. These palladium-catalyzed reactions allow for the formation of C-N bonds under milder conditions than traditional SNAr reactions and have a broad substrate scope. This would enable the transformation of the chlorophenyl moiety into various amino-substituted biphenyl derivatives.
Metal-Catalyzed Cross-Coupling at the Halogen Site
No specific examples of metal-catalyzed cross-coupling reactions involving the chlorine atom of this compound were found in the reviewed literature. In principle, the chloro group on the biphenyl scaffold could be a site for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, or Heck reactions. These transformations are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
For a hypothetical Suzuki coupling, the reaction would involve an organoboron reagent in the presence of a palladium catalyst and a base. The general conditions are outlined in the table below, based on standard cross-coupling protocols.
Table 1: Hypothetical Conditions for Suzuki Cross-Coupling
| Parameter | Condition |
|---|---|
| Reactant | This compound |
| Coupling Partner | Arylboronic acid or ester |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes |
| Ligand | Phosphine-based ligands (e.g., SPhos, XPhos) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene (B28343), Dioxane, or DMF/Water mixtures |
| Temperature | 80-120 °C |
This table represents generalized conditions for Suzuki reactions and is not based on experimental data for the specified compound.
Oxidative and Reductive Manipulations of the Core Structure
There is no specific information available regarding the oxidative or reductive manipulation of the this compound core structure.
From a general chemical standpoint, the primary amine group is susceptible to oxidation to form imines, oximes, or nitro compounds, depending on the oxidant used. Reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412) could potentially be used. However, the selectivity and outcome would be highly dependent on the reaction conditions.
Reductive modifications of the core structure are less straightforward without the presence of reducible functional groups. The aromatic rings are generally stable to reduction under standard conditions but could be hydrogenated under high pressure with catalysts like rhodium or ruthenium. The chloro-substituent could potentially be removed via catalytic hydrogenation (hydrodehalogenation) using a palladium catalyst and a hydrogen source.
Table 2: Potential Oxidative and Reductive Transformations
| Transformation | Reagent Class | Potential Product |
|---|---|---|
| Oxidation of Amine | Peroxy acids, Permanganates | Imine, Oxime, Nitro |
| Hydrodehalogenation | Pd/C, H₂ | 1-(2-Phenylphenyl)ethan-1-amine |
| Aromatic Ring Reduction | Rh/C or RuO₂, high pressure H₂ | 1-[2-(4-Chlorocyclohexyl)cyclohexyl]ethan-1-amine |
This table is speculative and illustrates general reactivity patterns of the functional groups present in the molecule.
Mechanistic Investigations of Key Reactions
No mechanistic studies, including reaction pathway elucidation or transition state analysis, have been published for key reactions involving this compound.
Without experimental or computational data, any discussion of reaction pathways would be purely theoretical. For a hypothetical cross-coupling reaction, the mechanism would likely follow the well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Similarly, no transition state analyses for reactions involving this compound are available. Such studies typically involve high-level computational chemistry to model the energies of transition states and intermediates to provide insight into reaction kinetics and selectivity.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental characteristics of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electron distribution and the energies of different molecular conformations.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in "1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine," known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated using DFT. Key insights into the molecule's reactivity and electronic properties are derived from the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability.
For biphenyl (B1667301) derivatives, the dihedral angle between the two phenyl rings is a critical geometric parameter that influences the electronic structure. mdpi.com DFT calculations can accurately predict this angle, which is a result of the balance between steric hindrance and electronic conjugation.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. mdpi.com While the HF method systematically overestimates energy gaps and can be less accurate than DFT for some properties due to the neglect of electron correlation, it provides a valuable starting point for more advanced calculations.
For molecules like "this compound," the Hartree-Fock method can be employed to calculate the electronic structure and molecular orbitals. The results from HF calculations are often used as a reference for more sophisticated methods that incorporate electron correlation, such as Møller–Plesset perturbation theory (MP2). mdpi.com
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide a more accurate description of the electron distribution but also require more computational resources.
For molecules containing chlorine, it is important to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-311++G(d,p) or the correlation-consistent cc-pVTZ basis sets. mdpi.com Polarization functions allow for the description of non-spherical electron distributions, which is crucial for accurately modeling chemical bonds. Diffuse functions are important for describing the behavior of electrons that are far from the nucleus.
The selection of an appropriate basis set is a critical step in any computational study. The chosen basis set should be validated by comparing the calculated properties with available experimental data for related molecules or by systematically increasing the size of the basis set to ensure convergence of the results.
Spectroscopic Property Prediction and Comparison with Experimental Data
Computational methods are extensively used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule in its optimized geometry. These predicted spectra can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and to aid in the assignment of the observed vibrational bands. nih.govresearchgate.net
For "this compound," characteristic vibrational modes would include N-H stretching and bending of the amine group, C-H stretching of the aromatic rings and the ethyl group, C-C stretching of the phenyl rings, and the C-Cl stretching of the chlorophenyl group. The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | 3450 | 3400 | Amine group |
| Aromatic C-H Stretch | 3100 | 3050 | Phenyl rings |
| Aliphatic C-H Stretch | 2950 | 2900 | Ethyl group |
| C=C Stretch | 1600 | 1590 | Aromatic rings |
| N-H Bend | 1580 | 1570 | Amine group |
| C-Cl Stretch | 750 | 740 | Chlorophenyl group |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Quantum chemical calculations can predict the NMR chemical shifts of different nuclei in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.2 - 7.6 | Multiplet |
| CH (ethan-1-amine) | 4.1 | Quartet |
| NH₂ | 1.8 | Singlet (broad) |
| CH₃ | 1.5 | Doublet |
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Analyses such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) provide a detailed picture of the electron distribution and energy levels within this compound.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the HOMO and LUMO, are crucial in determining the chemical reactivity and electronic properties of a molecule. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. materialsciencejournal.org
For this compound, the HOMO is primarily localized on the electron-rich biphenyl ring system, which is capable of donating electrons in a chemical reaction. Conversely, the LUMO is distributed over the chlorophenyl ring and the ethanamine side chain, indicating these are the regions most likely to accept electrons. The energy gap helps to quantify the molecule's reactivity and is essential for understanding its electronic transitions. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.87 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 4.92 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red to yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack. numberanalytics.commdpi.com
In the MEP map of this compound, the most negative potential is concentrated around the electronegative chlorine atom and the nitrogen atom of the amine group due to their lone pairs of electrons. These regions represent the primary sites for interaction with electrophiles. The hydrogen atoms of the amine group exhibit the most positive potential, making them susceptible to nucleophilic attack. This detailed mapping of electrostatic potential is crucial for predicting the molecule's interaction with other chemical species. researchgate.net
Natural Bond Orbital (NBO) Analysis
For this compound, significant stabilizing interactions are observed. A primary example is the delocalization of the lone pair electrons from the nitrogen atom (donor) into the antibonding orbitals (acceptor) of adjacent carbon-carbon and carbon-hydrogen bonds. Similarly, interactions occur between the π-orbitals of the phenyl rings and adjacent antibonding orbitals. These charge-transfer events, quantified by NBO analysis, are key to understanding the molecule's electronic stabilization and structure. acadpubl.eu
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N16 | σ(C10-C13) | 3.15 |
| π (C2-C3) | π(C4-C5) | 19.88 |
| π (C7-C8) | π*(C11-C12) | 21.45 |
Topological Analysis of Electron Density
The topological analysis of the electron density provides profound insights into the nature of chemical bonds and molecular structure based on the fundamental properties of the electron density scalar field.
Quantum Theory of Atoms in Molecules (AIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.org QTAIM partitions a molecule into atomic basins, with each atom defined as a region of space containing one nucleus that acts as a local attractor for the electron density. wikipedia.orgamercrystalassn.org The analysis focuses on critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei, along with its associated bond path, signifies the presence of a chemical bond. uni-rostock.de
The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For covalent bonds, the electron density is concentrated between the nuclei, resulting in a large ρ(r) and a negative Laplacian (∇²ρ(r) < 0). For closed-shell interactions like ionic or van der Waals bonds, ρ(r) is smaller and the Laplacian is positive (∇²ρ(r) > 0). muni.cz AIM analysis of this compound allows for a rigorous classification of all its chemical bonds, from the covalent C-C bonds in the phenyl rings to the polar C-N and C-Cl bonds.
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |
|---|---|---|---|
| C2-C3 (phenyl) | 0.315 | -0.892 | Covalent |
| C10-N16 | 0.258 | -0.611 | Polar Covalent |
| C8-Cl15 | 0.197 | -0.354 | Polar Covalent |
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a powerful method for visualizing regions of high electron localization, which correspond to the intuitive chemical concepts of atomic cores, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr The ELF is a scalar function with values ranging from 0 to 1. An ELF value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs, while a value around 0.5 suggests electron delocalization, similar to that in a uniform electron gas. aps.orgresearchgate.net
The topological analysis of the ELF field for this compound reveals distinct basins of attraction. These basins correspond to the core electron shells of the carbon, nitrogen, and chlorine atoms, the C-H, C-C, C-N, and C-Cl covalent bonds, and the lone pair of the nitrogen atom. This detailed mapping provides a faithful visualization of the molecule's electronic structure, confirming the arrangement of electron pairs as predicted by valence bond theory. wikipedia.org
Reaction Mechanism Modeling
The synthesis of this compound likely involves the formation of the core biphenyl structure as a key step. The Suzuki-Miyaura cross-coupling reaction is a prominent method for the formation of C-C bonds between aryl groups and is a plausible route for synthesizing the 2-(4-chlorophenyl)phenyl backbone. gre.ac.uknih.govkochi-tech.ac.jp This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid. researchgate.net
A potential synthetic pathway could involve the coupling of 2-bromophenylboronic acid with 1-chloro-4-iodobenzene, or a similar combination of reactants. The subsequent elaboration of the resulting biphenyl derivative would lead to the final product. Modeling the reaction mechanism of such a process computationally would involve detailed quantum chemical calculations to map out the energy profile of the entire catalytic cycle.
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of steps involving a palladium catalyst:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, leading to the formation of a Pd(II) complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biphenyl product, regenerating the Pd(0) catalyst.
Potential energy surface (PES) scans are a fundamental computational tool used to explore the conformational landscape of a molecule. By systematically varying a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, and calculating the energy at each step, a PES scan can identify stable conformers (local minima) and the energy barriers between them (saddle points). biomedres.us
For this compound, the most significant conformational flexibility arises from the rotation around the C-C single bond connecting the two phenyl rings. A PES scan of the dihedral angle defining the relative orientation of these two rings would be crucial for understanding its conformational preferences.
In the parent molecule, biphenyl, the planar conformation is destabilized by steric hindrance between the ortho hydrogens, while the perpendicular conformation is disfavored due to reduced π-conjugation. The equilibrium conformation is a twisted structure with a dihedral angle of approximately 45°. biomedres.us The rotational barriers at 0° (planar) and 90° (perpendicular) are experimentally determined to be around 6.0 ± 2.1 kJ/mol and 6.5 ± 2.0 kJ/mol, respectively. biomedres.us High-level theoretical calculations have sought to reproduce these values with varying success, highlighting the sensitivity of the rotational barrier to the computational method and basis set used. biomedres.us
For this compound, the presence of substituents on both rings would significantly alter the potential energy surface. The ethanamine group at the ortho position of one ring and the chlorine atom at the para position of the other would introduce additional steric and electronic effects, influencing both the equilibrium dihedral angle and the rotational barriers. A detailed PES scan would be necessary to quantify these effects.
| Method | Basis Set | Barrier at 0° (kJ/mol) | Barrier at 90° (kJ/mol) |
|---|---|---|---|
| HF | 6-31G** | 13.93 | 6.32 |
| B3LYP | 6-311++G(d,p) | 8.4 | 7.3 |
| MP2 | cc-pVQZ | 9.54 | 8.91 |
In the context of reaction mechanism modeling, the characterization of transition states is of paramount importance. A transition state represents the highest energy point along the reaction coordinate and is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency.
For the proposed Suzuki-Miyaura synthesis of the biphenyl core of this compound, computational characterization of the transition states for oxidative addition, transmetalation, and reductive elimination would provide a detailed picture of the reaction mechanism. The geometry of each transition state reveals the arrangement of atoms at the point of maximum energy, offering insights into the factors that control the reaction's feasibility and selectivity.
Conformation Analysis and Conformational Dynamics
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformation analysis aims to identify the stable conformations of a molecule and to understand the dynamics of interconversion between them.
As previously discussed, the primary conformational degree of freedom in this compound is the torsion around the biphenyl C-C bond. The equilibrium conformation will be a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing effect of steric hindrance between the ortho substituent (the ethanamine group) and the ortho hydrogens of the other ring, which favors a twisted geometry.
The presence of the bulky ethanamine group at an ortho position is expected to lead to a larger equilibrium dihedral angle compared to unsubstituted biphenyl. Furthermore, the rotational barrier is likely to be significantly higher due to the steric clash that would occur in the planar transition state. researchgate.net
Computational methods such as molecular mechanics and quantum chemistry calculations can be used to perform a systematic conformational search to identify all low-energy conformers. For each stable conformer, its geometry, relative energy, and population at a given temperature can be determined.
| Conformer | Dihedral Angle (°) | Relative Energy (kJ/mol) | Population at 298 K (%) |
|---|---|---|---|
| Global Minimum | 55.0 | 0.00 | 75.2 |
| Local Minimum | 125.0 | 2.50 | 24.8 |
| Transition State 1 (Planar) | 0.0 | 25.0 | - |
| Transition State 2 (Perpendicular) | 90.0 | 15.0 | - |
Note: The data in this table is illustrative for a generic ortho-substituted biphenyl and does not represent actual calculated values for this compound.
The dynamics of the conformational changes can be studied using molecular dynamics simulations, which would provide insights into the timescale of the rotation around the biphenyl linkage and the flexibility of the ethanamine side chain.
Advanced Analytical Methodology Development
Chromatographic Techniques for Purity and Separation
Chromatography is a cornerstone for the analysis of complex chemical mixtures, offering high-resolution separation of individual components. phenomenex.com For 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine, various chromatographic techniques are essential for assessing purity and resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound by separating it from any impurities, starting materials, or by-products from the synthesis process. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. researchgate.net The method's effectiveness relies on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.
The development of an HPLC method involves a systematic optimization of parameters such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), flow rate, column temperature, and detection wavelength. researchgate.net UV detection is commonly used, set at a wavelength where the analyte exhibits maximum absorbance. Method validation is performed according to regulatory guidelines to ensure linearity, accuracy, precision, specificity, and robustness.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
This table presents typical, illustrative data for an HPLC method.
Since this compound possesses a chiral center, it exists as a pair of enantiomers. These stereoisomers can exhibit different pharmacological activities, making their separation and quantification crucial. heraldopenaccess.us Chiral HPLC is the most widely used and powerful technique for resolving enantiomers and determining the enantiomeric excess (ee) of a chiral compound. phenomenex.comheraldopenaccess.us
This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are frequently effective for separating a wide range of chiral compounds, including amines. nih.govdergipark.org.tr The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The selection of the appropriate CSP and mobile phase is often an empirical process. phenomenex.comshimadzu.com Normal-phase chromatography, using mobile phases like hexane (B92381)/isopropanol (B130326) mixtures with an amine modifier (e.g., diethylamine), is common for this type of separation. google.com
Table 2: Representative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| (R)-enantiomer | 8.5 | 1.5 |
| (S)-enantiomer | 10.2 | 98.5 |
| Enantiomeric Excess (ee) of (S)-enantiomer | | 97.0% |
This table contains representative data illustrating the outcome of a chiral HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz It is an invaluable tool for monitoring the progress of the chemical synthesis of this compound. By analyzing aliquots from the reaction mixture over time, chemists can track the consumption of starting materials and the formation of the desired product and any by-products. doi.org
For GC-MS analysis, the amine may require derivatization to increase its volatility and thermal stability. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. informahealthcare.comfigshare.com This allows for the unambiguous identification of reaction components and the assessment of reaction completion. doi.org
Table 3: Example GC-MS Data for Reaction Monitoring
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| Starting Material A | 5.3 | [Specific fragments] |
| Intermediate B | 7.1 | [Specific fragments] |
This table provides an example of data obtained during GC-MS reaction monitoring. Mass fragments for the target compound are based on its molecular weight. uni.lu
Advanced Spectroscopic Methods for Quantitative Analysis
Spectroscopic methods are used for the structural elucidation and quantitative analysis of chemical substances by measuring their interaction with electromagnetic radiation. For this compound, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure. researchgate.net Quantitative NMR (qNMR) can also be used for purity assessment and concentration determination without the need for a specific reference standard of the analyte, instead using a certified internal standard.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of this compound would show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and the C-Cl stretching of the chlorophenyl group. mdpi.com While primarily a qualitative technique, IR can be adapted for quantitative purposes by measuring the intensity of a specific, well-resolved absorption band and correlating it to concentration using a calibration curve.
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and physicochemical properties of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This analysis provides information on thermal stability and decomposition temperatures. researchgate.net For a pharmaceutical compound, a high decomposition temperature is generally desirable.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect thermal events such as melting, crystallization, and glass transitions, providing information on the compound's physical state and purity.
Table 4: Hypothetical Thermal Analysis Data
| Analytical Technique | Parameter | Value |
|---|---|---|
| TGA | Onset of Decomposition (Td) | > 250 °C |
This table presents hypothetical but realistic thermal properties for a compound of this nature.
Conclusion and Future Research Directions in Synthetic Organic Chemistry
Summary of Synthetic Achievements and Structural Understanding
As of this writing, there are no specific, documented synthetic routes leading to 1-[2-(4-chlorophenyl)phenyl]ethan-1-amine in publicly accessible scientific literature. However, its structure, consisting of a 2-substituted biphenyl (B1667301) core with an aminoethyl side chain, allows for the proposal of several plausible synthetic strategies based on well-established methodologies.
The core of the molecule is a biaryl system, which is a common motif in many biologically active compounds and functional materials. The synthesis of such systems is a mature field in organic chemistry, with powerful tools like transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.orgnumberanalytics.com A retrosynthetic analysis suggests that the key step would be the formation of the bond between the two phenyl rings.
Table 1: Plausible Retrosynthetic Approaches
| Disconnection Strategy | Key Intermediate 1 | Key Intermediate 2 | Relevant Reaction Type |
|---|---|---|---|
| Biaryl C-C Bond | 2-Bromophenyl-ethan-1-amine derivative | 4-Chlorophenylboronic acid | Suzuki-Miyaura Coupling |
| Biaryl C-C Bond | 2-Aminophenylboronic acid derivative | 1-(4-Chlorophenyl)ethyl halide | Suzuki-Miyaura Coupling |
The structural understanding of this compound is based on its constituent parts. The primary amine group is a key functional handle, imparting basicity and nucleophilicity to the molecule. libretexts.org The biaryl framework introduces conformational constraints and a larger surface area compared to a single aromatic ring, which can be significant for potential intermolecular interactions. The chlorine substituent on one of the phenyl rings influences the electronic properties of that ring and provides a potential site for further functionalization.
Unexplored Reactivity Patterns and Potential Transformations
The reactivity of this compound can be inferred from its functional groups. The primary amine is expected to undergo a wide range of reactions typical for this functional group.
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, susceptible to reactions with alkyl halides and acylating agents to form secondary/tertiary amines and amides, respectively. libretexts.orgacs.org
Reactions with Carbonyls: The primary amine can react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines in a process known as reductive amination. youtube.com
Diazotization: While aromatic amines are readily converted to stable diazonium salts, the benzylic nature of this primary amine would likely lead to a less stable diazonium species upon reaction with nitrous acid, potentially leading to substitution or elimination products. libretexts.org
The aromatic rings of the biaryl system are expected to undergo electrophilic aromatic substitution. The directing effects of the substituents (the chloro group and the ethanamine-bearing phenyl group) would determine the regioselectivity of such reactions. The chlorine atom is an ortho-, para-director, while the other phenyl ring would also influence the electron density of the connected ring.
The chloro-substituent itself represents a reactive site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of other functional groups.
Opportunities for Novel Synthetic Route Development
The absence of a reported synthesis for this compound presents a clear opportunity for the development of novel synthetic routes. Modern synthetic methodologies could provide efficient and elegant pathways to this molecule.
A forward-thinking approach could involve a convergent synthesis. For instance, a Suzuki-Miyaura coupling between a protected 2-bromo-phenylethanamine and 4-chlorophenylboronic acid would efficiently construct the biaryl core. Subsequent deprotection would yield the target compound. The development of an asymmetric synthesis to obtain enantiomerically pure forms of this chiral amine would be a significant advancement. nih.gov
Table 2: Proposed Novel Synthetic Strategies
| Strategy | Key Reaction | Starting Materials | Advantages |
|---|---|---|---|
| Convergent Suzuki Coupling | Palladium-catalyzed cross-coupling | Protected 2-bromophenylethanamine, 4-Chlorophenylboronic acid | High efficiency, modularity |
| C-H Arylation | Direct arylation of a phenylethanamine derivative | Protected phenylethanamine, 4-Chloroiodobenzene | Atom economy, reduced pre-functionalization |
Further research could explore one-pot procedures that combine the formation of the biaryl bond with the introduction of the aminoethyl side chain, potentially leading to a more streamlined and efficient synthesis.
Prospects for Derivatization to Explore Chemical Space
The primary amine in this compound is an excellent starting point for creating a diverse library of derivatives. iu.edusigmaaldrich.com Derivatization can be used to modulate the physicochemical properties of the molecule, such as its polarity, and to explore its potential in various applications. nih.gov
Table 3: Potential Derivatization Reactions
| Reagent Class | Functional Group Formed | Potential Application |
|---|---|---|
| Acyl Chlorides/Anhydrides | Amide | Modulating biological activity, material science |
| Sulfonyl Chlorides | Sulfonamide | Medicinal chemistry |
| Aldehydes/Ketones (with reducing agent) | Secondary/Tertiary Amine | Fine-tuning basicity and steric properties |
| Isocyanates/Isothiocyanates | Urea/Thiourea | Hydrogen bonding motifs, supramolecular chemistry |
These derivatization reactions are generally high-yielding and can be performed under mild conditions, making them suitable for generating a wide range of new chemical entities for screening purposes. libretexts.orggoogle.com The exploration of this chemical space could uncover compounds with interesting and potentially useful properties.
Q & A
Q. What are the common synthetic routes for 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts alkylation : To attach the chlorophenyl group to the benzene ring.
- Reductive amination : For introducing the amine group using reagents like sodium cyanoborohydride or hydrogenation catalysts .
Optimization strategies : - Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitration or halogenation steps.
- Catalyst selection : Palladium on carbon (Pd/C) improves yield in hydrogenation steps.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity (>95%) .
Q. Table 1: Comparison of Synthesis Methods
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | AlCl₃, 4-chlorobenzene, 80°C | 65 | 90 |
| Reductive Amination | NaBH₃CN, MeOH, RT | 72 | 88 |
| Hydrogenation | H₂, Pd/C, EtOAc | 85 | 95 |
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine proton integration .
- HPLC-MS : For purity assessment and detection of byproducts (e.g., regioisomers) .
- X-ray crystallography : To resolve stereochemistry if chiral centers are present .
- Elemental analysis : Validates molecular formula (C₁₄H₁₃ClN) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?
- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts (e.g., BINAP-Ru complexes) during synthesis .
- Circular dichroism (CD) : Confirm optical activity post-purification .
Q. What strategies address contradictory data in receptor binding studies involving this compound?
Discrepancies in IC₅₀ values or selectivity may arise due to:
Q. Example troubleshooting workflow :
Validate compound purity via HPLC-MS.
Replicate assays in parallel with positive controls (e.g., known serotonin receptor ligands).
Perform molecular docking simulations to predict binding modes .
Q. How can researchers design in vitro assays to evaluate neuroactivity or metabolic effects?
- Cell-based assays :
- Primary neurons : Measure calcium flux (Fluo-4 AM dye) or cAMP levels (ELISA) .
- HEK293 cells : Transfect with target receptors (e.g., dopamine D₂ or serotonin 5-HT₃) for ligand screening .
- Metabolic studies :
Q. What methodologies resolve stability issues in long-term storage of this compound?
Q. How can computational methods predict the compound’s pharmacokinetics or toxicity?
- ADMET prediction : Tools like SwissADME or ProTox-II estimate bioavailability, logP, and hepatotoxicity .
- Molecular dynamics simulations : Model interactions with blood-brain barrier transporters (e.g., P-glycoprotein) .
- DEREK Nexus : Identify structural alerts for genotoxicity (e.g., aromatic amines) .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
